2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one
Overview
Description
2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromophenyl group attached to an ethenyl chain, which is further connected to a quinazolinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and 3-methylquinazolin-4-one.
Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with 3-methylquinazolin-4-one in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to disease pathways.
Comparison with Similar Compounds
Similar Compounds
[(E)-2-(3-Bromophenyl)ethenyl)]boronic acid MIDA ester: Similar structure but different functional groups.
1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene: Similar bromophenyl and ethenyl groups but different core structure.
4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene: Similar bromophenyl and ethenyl groups but different substituents on the benzene ring.
Uniqueness
2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-20-16(10-9-12-5-4-6-13(18)11-12)19-15-8-3-2-7-14(15)17(20)21/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRWUYCGWRDIB-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320306 | |
Record name | 2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647968 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337352-11-1 | |
Record name | 2-[(E)-2-(3-bromophenyl)ethenyl]-3-methylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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